molecular formula C4H6N4O B14370188 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine CAS No. 91472-32-1

2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine

Cat. No.: B14370188
CAS No.: 91472-32-1
M. Wt: 126.12 g/mol
InChI Key: GQGKSKGMMZFFCX-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an oxo group, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Reacting hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Condensation reactions: Using condensation reactions between amines and carbonyl compounds to form the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: Utilizing batch reactors for controlled synthesis.

    Continuous flow reactors: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the triazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of higher oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups like halides, alkyl groups, or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A basic triazine compound without additional functional groups.

    2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.

    2-Chloro-4,6-dimethyl-1,3,5-triazine: A triazine compound with chloro and methyl groups.

Uniqueness

2-Methyl-1-oxo-1lambda~5~,2,4-triazin-3(2H)-imine is unique due to the presence of both a methyl group and an oxo group, which may confer distinct chemical properties and reactivity compared to other triazine derivatives.

Properties

CAS No.

91472-32-1

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

2-methyl-1-oxido-1,2,4-triazin-1-ium-3-imine

InChI

InChI=1S/C4H6N4O/c1-7-4(5)6-2-3-8(7)9/h2-3,5H,1H3

InChI Key

GQGKSKGMMZFFCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=N)N=CC=[N+]1[O-]

Origin of Product

United States

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